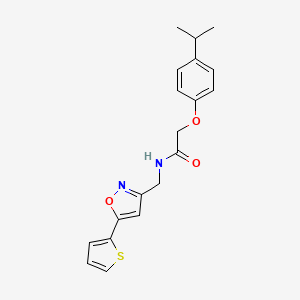

![molecular formula C20H22N2O4 B2752259 N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide CAS No. 690640-94-9](/img/structure/B2752259.png)

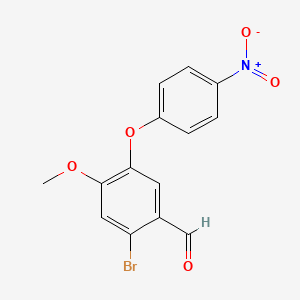

N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

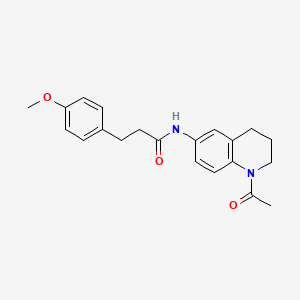

Fluorescence Probes for Acid, Temperature, and Solvent Polarity

N-(2-(N’,N’-Diethylamino)ethyl)perylene-3,4-dicarboximide and its derivatives demonstrate significant potential as fluorescent probes. These compounds exhibit changes in fluorescence properties in response to variations in temperature, acid presence, and solvent polarity. Such characteristics enable their use in monitoring environmental changes within biological systems or chemical processes, providing a versatile tool for analytical chemistry and bioimaging applications (Huang & Tam-Chang, 2010).

Imaging Cancer Tyrosine Kinase with PET Tracers

The synthesis of N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide introduces a promising PET tracer for imaging cancer tyrosine kinase activity. By enabling the visualization of tyrosine kinase activity in cancerous tissues, this tracer can significantly contribute to cancer diagnosis, treatment planning, and monitoring of therapy effectiveness (Wang et al., 2005).

Cytotoxic Evaluation of Acyl Derivatives

Research into 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione systems, including derivatives similar to N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide, has shown high efficacy in cell lines resistant to treatments like doxorubicin. Such compounds not only display potent cytotoxicity against resistant cancer cell lines but also inhibit topoisomerase II, suggesting their potential as therapeutic agents for treating resistant cancer types (Gomez-Monterrey et al., 2011).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. One study suggests that a compound with a similar structure, 18F-6-fluoro-N-[2-(diethylamino)ethyl] pyridine-3-carboxamide (18F-MEL050), is a new benzamide-based PET radiotracer for imaging regional lymph node metastasis in melanoma .

Propiedades

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-methyl-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-22(5-2)11-10-21-20(25)15-12(3)26-19-16(15)17(23)13-8-6-7-9-14(13)18(19)24/h6-9H,4-5,10-11H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZJRRALFOEWDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(OC2=C1C(=O)C3=CC=CC=C3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)

![6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2752185.png)

![5-Methoxy-4,4,6-trimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2752191.png)

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)

![8-(4-Fluorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2752199.png)